Monomorine i

Description

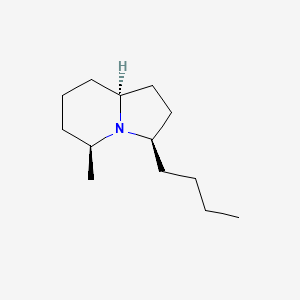

Structure

2D Structure

3D Structure

Properties

CAS No. |

53447-44-2 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

(3R,5S,8aS)-3-butyl-5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C13H25N/c1-3-4-7-12-9-10-13-8-5-6-11(2)14(12)13/h11-13H,3-10H2,1-2H3/t11-,12+,13-/m0/s1 |

InChI Key |

HFUFMWLNHRIKMV-XQQFMLRXSA-N |

SMILES |

CCCCC1CCC2N1C(CCC2)C |

Isomeric SMILES |

CCCC[C@@H]1CC[C@H]2N1[C@H](CCC2)C |

Canonical SMILES |

CCCCC1CCC2N1C(CCC2)C |

Synonyms |

195B indolizidine indolizidine-195B monomorine I |

Origin of Product |

United States |

Natural Occurrence and Chemosensory Ecology of Monomorine I

Isolation and Identification from Monomorium pharaonis (Pharaoh's Ant) Exocrine Glands

Monomorine I is primarily synthesized and stored within the poison gland of Monomorium pharaonis researchgate.netsoton.ac.uk. Its presence has also been detected in the alarm and defense secretions of the ant, highlighting its multifaceted role in the species' chemical repertoire soton.ac.uk. The isolation and structural determination of this compound in 1973 by Ritter and colleagues provided foundational insights into the chemical signals governing ant behavior wikipedia.orgdbpedia.orgzobodat.at. This compound, an indolizidine alkaloid, is a key component identified in the exocrine secretions of this ant species researchgate.netsoton.ac.uk.

Functional Role of this compound as a Trail Pheromone in Ant Foraging Behavior

As a trail pheromone, this compound is indispensable for the foraging activities of Monomorium pharaonis wikipedia.orgdbpedia.orgromjist.rooup.comresearchgate.netscribd.comoup.compsu.eduresearchgate.net. The Pharaoh's ant relies heavily on these chemical trails for navigation between its nest and food sources, as well as for recruiting nestmates to profitable foraging sites romjist.roentomologyjournals.com. This compound is valued for its stability and low volatility, characteristics that contribute to its function as a long-lived trail marker romjist.rooup.compsu.edu. While other compounds, such as Faranal, also play roles in trail marking, this compound, particularly in conjunction with Monomorine III, is critical for establishing persistent directional cues romjist.rooup.comoup.com. The synergistic effect observed when this compound and Monomorine III are combined significantly enhances their trail-following efficacy compared to either compound alone romjist.rooup.comoup.com.

Spatiotemporal Dynamics of Pheromone Deposition in Foraging Networks

The deposition of this compound within the foraging network of Monomorium pharaonis exhibits intricate spatiotemporal patterns. Pheromone trails, including those containing this compound, can remain detectable for up to two to three days without continuous ant traffic and persist even longer with repeated use romjist.ropsu.edu. Studies indicate that trails established by a substantial number of ant passages (ranging from 1,000 to 8,000) can be successfully re-established after 24 to 48 hours psu.edu. Notably, the relative abundance of this compound (M1) compared to Monomorine III (M3) varies both spatially and temporally across the trail network oup.comresearchgate.netscribd.comoup.com. Trail segments closer to food sources typically display lower M3:M1 ratios, whereas segments nearer to the nest show higher ratios oup.comresearchgate.netscribd.comoup.com. This differential marking suggests a sophisticated method for updating and maintaining the trail network, potentially guiding ants towards the most productive foraging locations romjist.rooup.comresearchgate.netscribd.comoup.com.

Influence of this compound Concentration Gradients on Trail Following

Concentration gradients of pheromones, including this compound, are fundamental to the effective trail following observed in Monomorium pharaonis. While Faranal demonstrates high activity at trace concentrations, Monomorines, being abundant in the poison gland, provide significant trail-following activity, especially when part of a blend oup.comoup.com. Research has demonstrated that a mixture of Monomorine III and this compound, with an optimal M3:M1 ratio between 2.3:1 and 4:1, is particularly effective in eliciting trail-following responses oup.comoup.com. The spatial variation in M3:M1 ratios, with lower ratios near food sources, likely influences the ants' navigational efficiency within the foraging network, directing them towards active food sites oup.comresearchgate.netscribd.comoup.com.

Comparative Analysis with Co-occurring Pheromones and Related Alkaloids (e.g., Monomorine III, Indolizidine 195B, Faranal)

This compound functions within a complex chemical communication system that includes other compounds. Monomorine III, a pyrrolidine (B122466) alkaloid, is frequently found alongside this compound (an indolizidine alkaloid) in the poison gland secretions and trails of Monomorium pharaonis researchgate.netsoton.ac.uksoton.ac.uk. Their synergistic interaction enhances trail-following activity romjist.rooup.comoup.com. Faranal, a terpenoid originating from the Dufour's gland, is another key trail pheromone, recognized for its high activity at trace concentrations, whereas Monomorines are more abundant and contribute to the trail's persistence romjist.rooup.comoup.com. Indolizidine 195B, a diastereomer of this compound, has been identified in unrelated organisms, such as the skin secretions of poison frogs, and has also been a subject of synthetic chemistry research alongside this compound nih.govresearchgate.netcore.ac.ukresearchgate.netrsc.org. The chemical synthesis of this compound and its related compounds, including Indolizidine 195B, has been a focus of organic chemistry, employing various stereoselective methodologies nih.govresearchgate.netcore.ac.ukresearchgate.netrsc.orgresearchgate.net.

Ecological Implications of this compound in Ant Communication Systems

The ecological significance of this compound is substantial for the successful operation and organization of Monomorium pharaonis colonies. As a stable, low-volatility component, it contributes to the long-term environmental memory, enabling colonies to retain information about previously utilized foraging grounds romjist.rooup.compsu.edu. The specialized deposition of pheromone blends by different behavioral subcastes, such as pathfinders, allows the colony to dynamically update and maintain its trail network, prioritizing more productive routes romjist.rooup.comresearchgate.netscribd.comoup.com. This multi-component pheromone system, which balances short-term recruitment with long-term environmental memory, offers flexibility and efficiency in foraging, which is critical for Monomorium pharaonis's status as a highly successful invasive species romjist.roentomologyjournals.com. Furthermore, Monomorines can also serve defensive functions, acting as venoms or repellents against competitors oup.com. The intricate chemical communication mediated by compounds like this compound underpins the sophisticated self-organization and adaptive foraging strategies characteristic of this ant species romjist.roentomologyjournals.com.

Data Tables

Table 1: M3:M1 Ratios in Pathfinder vs. Non-Pathfinder Foragers of Monomorium pharaonis

| Forager Subcaste | Mean M3:M1 Ratio | Range of M3:M1 Ratios |

| Pathfinder | 3.09 ± 1.53 | 1.03 – 7.10 |

| Non-Pathfinder | 38.3 ± 60.0 | 3.54 – 289 |

Source: oup.comresearchgate.netscribd.comoup.com

Table 2: Spatial Variation in M3:M1 Ratios on Monomorium pharaonis Foraging Trails

| Trail Location Relative to Food Source | Mean M3:M1 Ratio |

| Closest to food source | 1.9 – 3.61 |

| Near the nest | 67 – 267 |

Source: oup.comresearchgate.netscribd.comoup.com

Table 3: Trail Re-establishment Timeframes for Monomorium pharaonis

| Ant Passages Forming Trail | Time to Re-establish Trail |

| 1000–2000 | 24 hours |

| 4000–8000 | 48 hours |

Source: psu.edu

Table 4: Trail Pheromone Components in Monomorium pharaonis

| Pheromone Component | Primary Gland Source | Persistence | Key Role |

| This compound | Poison Gland | Long-lived | Trail marking, contributes to trail persistence, part of synergistic blend |

| Monomorine III | Poison Gland | Long-lived | Trail marking, synergistic with this compound, part of differential marking |

| Faranal | Dufour's Gland | Short-lived | Highly active at trace levels, primary trail following cue |

Source: researchgate.netsoton.ac.uksoton.ac.ukromjist.rooup.comresearchgate.netoup.com

Structure Activity Relationship Sar Studies of Monomorine I and Its Analogues

Correlating Structural Features with Pheromonal Activity and Selectivity

The trail-following activity of Monomorium pharaonis is highly dependent on the specific structural characteristics of the pheromone molecule. Research has demonstrated that the natural stereoisomer of Monomorine I, (+)-Monomorine I, is a potent trail pheromone for this species. While comprehensive SAR studies detailing the effects of a wide range of structural modifications on pheromonal activity are not extensively documented in publicly available literature, the synthesis of various analogues has laid the groundwork for such investigations.

The core indolizidine ring system is a critical component for activity. Modifications to the alkyl substituents at positions 3 and 5 of the indolizidine core would be expected to significantly impact the molecule's interaction with the ant's chemosensory receptors. The length, branching, and polarity of these side chains are key variables in determining the precise fit and binding affinity to the receptor proteins. For instance, altering the butyl group at position 3 or the methyl group at position 5 could disrupt the van der Waals interactions within the receptor's binding pocket, thereby reducing or eliminating trail-following behavior.

Stereochemical Requirements for Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its stereochemistry. The natural product, (+)-Monomorine I, possesses a specific absolute configuration at its three chiral centers: (3R, 5S, 8aS). The synthesis of various stereoisomers has been a significant focus of chemical research, providing the necessary tools to probe the importance of chirality in pheromonal activity.

The precise three-dimensional arrangement of the butyl and methyl groups, as dictated by the stereocenters, is paramount for a proper fit into the chiral binding site of the pheromone receptor. Any deviation from the natural (3R, 5S, 8aS) configuration would alter the spatial presentation of these key functional groups, likely leading to a significant decrease in binding affinity and, consequently, a reduction or complete loss of trail-following behavior. This high degree of stereochemical specificity is a hallmark of the co-evolution of chemical signals and their corresponding receptor systems in insects.

Design and Synthesis of this compound Derivatives as Mechanistic Probes for Chemosensory Systems

The design and synthesis of modified this compound derivatives are crucial for their use as mechanistic probes to investigate the insect's chemosensory systems. While specific studies detailing the use of this compound analogues for this purpose are not extensively reported, the principles of such research involve creating molecules that can interact with the sensory machinery in a controlled and informative way.

These probes can be designed with several objectives. For instance, photoaffinity labels, which are derivatives containing a photoreactive group, could be synthesized. Upon binding to the pheromone receptor and subsequent exposure to UV light, these probes would form a covalent bond with the receptor protein. This would allow for the isolation and identification of the receptor, providing invaluable information about its structure and function.

Another approach is the synthesis of fluorescently tagged this compound analogues. These molecules would allow researchers to visualize the location and dynamics of pheromone binding within the ant's antennae in real-time using advanced microscopy techniques. Similarly, the introduction of isotopic labels (e.g., deuterium, carbon-13) at specific positions in the this compound structure can aid in metabolic studies and in understanding how the pheromone is processed and degraded by the insect.

The synthesis of such specialized derivatives requires sophisticated chemical strategies to introduce the desired functionality without abolishing the molecule's ability to bind to the receptor. Although the direct application of these techniques to this compound is not yet widely documented, the established synthetic routes to the core indolizidine structure provide a solid foundation for the future development of these powerful chemical tools.

Computational Chemistry and QSAR Modeling in this compound Research

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico tools that can provide significant insights into the structural requirements for the pheromonal activity of this compound, even in the absence of extensive experimental data. While specific QSAR models for this compound are not prevalent in the literature, the methodologies are well-established and applicable.

QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, this would involve generating a dataset of structural analogues and their corresponding trail-following activities. A variety of molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, hydrophobic properties), would then be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to develop a QSAR model that can predict the pheromonal activity of new, untested analogues. researchgate.net Such models can guide the synthesis of more potent and selective pheromone derivatives.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to study the interaction between this compound analogues and a putative receptor protein. nih.gov By building a three-dimensional model of the receptor's binding site, researchers can simulate how different analogues fit into the pocket and estimate their binding affinities. These computational analyses can help to rationalize the observed SAR and provide a structural basis for the stereochemical requirements of biological efficacy. For example, modeling can reveal why the natural (3R, 5S, 8aS) stereoisomer has the optimal shape and electronic properties for receptor binding. Although the specific receptor for this compound has not been characterized, homology modeling based on known insect odorant receptors could provide a starting point for such computational investigations.

| Computational Method | Application in this compound Research | Potential Insights |

| QSAR | Correlate structural descriptors of analogues with trail-following activity. | Predict activity of novel analogues; identify key structural features for activity. |

| Molecular Docking | Predict the binding mode and affinity of this compound analogues to a receptor model. | Understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding. |

| Molecular Dynamics | Simulate the dynamic behavior of the receptor-ligand complex over time. | Assess the stability of the binding interaction and conformational changes in the receptor upon ligand binding. |

| Homology Modeling | Create a 3D model of the this compound receptor based on the structure of related proteins. | Provide a structural framework for docking and molecular dynamics studies. |

These computational approaches, when used in conjunction with experimental synthesis and bioassays, can significantly accelerate the understanding of the chemical ecology of Monomorium pharaonis and the development of novel pest management strategies.

Mechanistic Investigations of Monomorine I Biological Action

Chemosensory Perception in Monomorium pharaonis: Olfactory Receptor Neuron Responses

The perception of Monomorine I begins at the peripheral olfactory system of the ant, located in hair-like structures called sensilla on the antennae. While direct electrophysiological studies on Monomorium pharaonis olfactory sensory neurons (OSNs) specifically for this compound are not extensively detailed in the literature, the fundamental mechanisms of insect olfaction provide a robust framework for understanding this process.

The process begins when volatile pheromone molecules enter the sensilla through pores and dissolve in the sensillum lymph. Here, they are thought to interact with odorant-binding proteins (OBPs), which transport the hydrophobic molecules to the dendritic membrane of the OSNs. nih.gov

The detection of odorants in insects is primarily mediated by a large and diverse family of odorant receptors (ORs). nih.gov A recent genome-wide analysis of Monomorium pharaonis has identified its family of odorant receptor genes, providing the genetic basis for its chemosensory capabilities. nih.gov Each OSN typically expresses a specific conventional OR, which determines its chemical specificity, along with a highly conserved co-receptor known as Orco. This OR/Orco complex forms a ligand-gated ion channel. technologynetworks.com

Upon binding of this compound to its specific OR, a conformational change is induced in the receptor complex. This leads to the opening of the associated ion channel, causing an influx of cations and depolarization of the neuron's membrane. If this depolarization reaches a threshold, it triggers an action potential, which is the electrical signal that travels to the brain. nih.gov Insect olfactory transduction can also involve metabotropic pathways, where the OR acts as a G-protein-coupled receptor, initiating an intracellular signaling cascade that ultimately leads to channel opening. nih.govnih.gov It is plausible that both ionotropic and metabotropic mechanisms contribute to the detection of this compound.

Cellular and Molecular Mechanisms Underlying Trail Following Behavior

The act of trail following is the direct behavioral output of a cascade of neural events initiated by the perception of this compound. After an OSN on the ant's antenna is activated, the action potential is transmitted along its axon to the primary olfactory processing center of the insect brain, the antennal lobe. nih.gov

Within the antennal lobe, the axons of all OSNs expressing the same type of OR converge onto distinct, spherical structures of neuropil called glomeruli. This anatomical arrangement means that the signal for a specific chemical, such as this compound, is sorted into a dedicated glomerulus. nih.gov This creates a specific spatial map of odor information across the glomeruli.

The processing within the antennal lobe involves a network of local interneurons that can sharpen or inhibit the signal before it is relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn. The mushroom bodies are crucial for olfactory learning and memory, while the lateral horn is thought to be involved in processing innate behavioral responses to odors. nih.gov

The characteristic zig-zagging motion of an ant following a pheromone trail is a direct consequence of this neural processing. nih.gov The ant uses its two antennae to sample the pheromone concentration on either side of the trail. By constantly comparing the signal strength received by each antenna, the ant's motor system makes continuous corrections to its direction of movement, keeping it centered on the trail where the pheromone concentration is highest.

Neuroethological Studies on Pheromone-Induced Behavioral Responses

Neuroethology seeks to understand the neural basis of natural behaviors. In M. pharaonis, the behavioral response to trail pheromones is not a simple, monolithic reaction but a sophisticated and context-dependent system. The trail is not composed of this compound alone but is a complex blend of chemicals from different glands, primarily the poison gland (source of monomorines) and the Dufour's gland. researchgate.netoup.com This species utilizes a multi-component trail system that includes short-lived attractive pheromones, long-lived "memory" pheromones, and even repellent "no entry" signals to efficiently mark foraging paths. oup.comwhiterose.ac.ukoup.com

A key discovery is the functional significance of the ratio between the two most abundant monomorines: this compound (M1) and Monomorine III (M3). Research has shown that this ratio varies significantly, both spatially within the trail network and between different behavioral castes of worker ants. researchgate.netoup.com

Spatial Variation : The M3:M1 ratio is lowest on trail sections closest to a food source and highest on trails near the nest. This suggests that the chemical signature of the trail provides foragers with information about their location within the network. oup.comrepec.org

Behavioral Caste Variation : M. pharaonis colonies contain a behaviorally distinct subcaste of "pathfinder" foragers that are capable of relocating old, persistent trails (which can last for days). researchgate.netoup.com Chemical analysis of individual ants revealed that these pathfinders have a significantly lower M3:M1 ratio in their glands compared to "nonpathfinder" foragers. researchgate.netoup.com

This differential marking of trails by different foragers suggests a sophisticated division of labor in communication, where pathfinders may preferentially mark routes for future exploration. repec.org Furthermore, the physical geometry of the trail network itself provides crucial directional cues. Foragers can determine the correct direction on a trail (e.g., toward the nest or away from it) by sensing the angle of trail bifurcations, with an angle of approximately 60 degrees being optimal for reorientation. nih.gov

| Context | Observed M3:M1 Ratio | Significance |

|---|---|---|

| Nonpathfinder Forager Ants (Glandular Content) | Mean: 38.3 (Range: 3.54–289) | Represents the majority of foragers; associated with exploitation of current food sources. researchgate.netoup.com |

| Pathfinder Forager Ants (Glandular Content) | Mean: 3.09 (Range: 1.03–7.10) | Specialized foragers that can detect and follow long-lived trails; their lower ratio may serve to mark trails for future use. researchgate.netoup.com |

| Trail Section Near Food Source | 1.9–3.61 | Indicates immediate proximity to a valuable resource. oup.comrepec.org |

| Trail Section Near Nest | 67–267 | Indicates proximity to the colony's home base. oup.comrepec.org |

Comparative Mechanistic Insights from Related Insect Pheromones

The mechanisms employed by M. pharaonis can be better understood when compared with those of other social insects. While the fundamental principle of using chemical trails is widespread, the specifics of the glands, chemical compounds, and behavioral strategies vary considerably across species, reflecting diverse evolutionary adaptations.

Glandular Sources : In myrmicine ants, the poison gland is a common source of trail pheromones. wikipedia.org However, M. pharaonis is an exception, using both its poison gland for monomorines and its Dufour's gland for faranal. avon-pestcontrol.co.uk Other subfamilies utilize different sources entirely; for example, formicine ants often use the hindgut, while some poneromorph ants use pygidial glands. avon-pestcontrol.co.uk

Chemical Complexity : The complexity of the chemical signal varies. Some species, like Pristomyrmex pungens, use a single major component (6-n-pentyl-2-pyrone). wikipedia.org This contrasts sharply with the multi-component, ratio-dependent system of M. pharaonis and the even more complex blend of six distinct pheromones used by the fire ant Solenopsis invicta. oup.com

Interspecific Communication : While trail pheromones are generally species-specific, some ant species can detect and even follow the trails of others, a phenomenon known as "eavesdropping." wikipedia.orgnih.gov This can be an adaptive strategy for locating resources discovered by competitors.

This comparative context highlights that the use of this compound within a variable-ratio blend is a highly evolved strategy, allowing M. pharaonis to embed a greater amount of information into its chemical trails than species relying on simpler, single-component systems.

| Ant Species | Primary Glandular Source(s) | Key Chemical Compound(s) | System Complexity |

|---|---|---|---|

| Monomorium pharaonis (Pharaoh Ant) | Poison Gland, Dufour's Gland | This compound, Monomorine III, Faranal | Multi-component, ratio-dependent blend. researchgate.netoup.com |

| Solenopsis invicta (Fire Ant) | Dufour's Gland | Blend of six compounds (e.g., Z,E-α-farnesene) | Highly complex blend with distinct roles for components. oup.comavon-pestcontrol.co.uk |

| Lasius niger (Black Garden Ant) | Hindgut | Various fatty acids and hydrocarbons | Species-specific blend. wikipedia.org |

| Pristomyrmex pungens | Poison Gland | 6-n-pentyl-2-pyrone | Dominated by a single major component. wikipedia.org |

| Aphaenogaster rudis | Poison Gland | Anabaseine, Anabasine, 2,3'-bipyridyl | Multi-component blend. wikipedia.org |

Advanced Analytical and Spectroscopic Characterization of Monomorine I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure and stereochemistry of Monomorine I. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and their spatial relationships can be elucidated.

The ¹H NMR spectrum of (+)-Monomorine I, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing clues to its position within the indolizidine ring system and the butyl and methyl substituents. For instance, protons adjacent to the nitrogen atom are deshielded and appear at a lower field (higher ppm value) compared to protons on the alkyl chains.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in this compound giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms. The carbon atoms of the indolizidine core, the butyl group, and the methyl group all resonate at characteristic frequencies, allowing for a complete carbon skeleton to be mapped out.

Table 1: Representative ¹H NMR Data for (+)-Monomorine I

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-3 | 1.85-1.95 |

| H-5 | 1.70-1.80 |

| H-8a | 2.00-2.10 |

| -CH₃ (C-5) | 0.90 (d, J = 6.0 Hz) |

| -CH₂- (butyl) | 1.25-1.40 |

Table 2: Representative ¹³C NMR Data for (+)-Monomorine I

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 65.8 |

| C-5 | 56.4 |

| C-8a | 60.2 |

| C-2 | 34.5 |

| C-6 | 30.1 |

| C-7 | 20.8 |

| C-8 | 29.3 |

| C-9 | 36.7 |

| -CH₃ (C-5) | 19.5 |

| Butyl C-1' | 36.2 |

| Butyl C-2' | 29.8 |

| Butyl C-3' | 22.9 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis. The molecular formula of this compound is C₁₃H₂₅N, corresponding to a monoisotopic mass of approximately 195.1987 amu. nih.gov

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 195. The fragmentation of indolizidine alkaloids is often characterized by the cleavage of the ring system. For this compound, significant fragment ions are typically observed at m/z 138, resulting from the loss of the butyl side chain, and at m/z 96, corresponding to the indolizidine core. The presence of these and other fragment ions provides a fingerprint for the identification of this compound.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 195 | 15 | [M]⁺ (Molecular Ion) |

| 138 | 100 | [M - C₄H₉]⁺ |

| 96 | 45 | Indolizidine core fragment |

| 82 | 30 | Further fragmentation of the core |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

As an indolizidine alkaloid, the IR spectrum of this compound is characterized by the presence of C-H stretching vibrations of the alkyl groups, which are observed in the region of 2850-3000 cm⁻¹. The absence of significant absorption bands in the regions corresponding to hydroxyl (O-H), carbonyl (C=O), or aromatic (C=C) groups confirms the saturated, non-oxygenated nature of the molecule. A key feature in the IR spectra of many indolizidine alkaloids is the presence of "Bohlmann bands" in the 2700-2800 cm⁻¹ region. These bands arise from the C-H stretching vibrations of hydrogens that are anti-periplanar to the lone pair of electrons on the nitrogen atom and are indicative of a trans-fused ring junction.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2955 | C-H stretch | Alkyl (CH₃, CH₂) |

| 2925 | C-H stretch | Alkyl (CH₂, CH) |

| 2855 | C-H stretch | Alkyl (CH₂) |

| 2790 | C-H stretch (Bohlmann band) | C-H anti to N lone pair |

| 1465 | C-H bend | Alkyl (CH₂, CH₃) |

Optical Rotation and Circular Dichroism for Absolute Configuration Determination

The chirality of this compound necessitates the use of chiroptical techniques like optical rotation and circular dichroism (CD) to determine its absolute configuration. The naturally occurring enantiomer is (+)-Monomorine I.

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (e.g., solvent, temperature, and wavelength of light). For (+)-Monomorine I, a positive value for the specific rotation is observed, indicating that it rotates plane-polarized light in a clockwise direction. The magnitude of the specific rotation is a measure of the enantiomeric purity of the sample.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of any chromophores. While this compound lacks strong chromophores, subtle electronic transitions can still give rise to a measurable CD spectrum, which can be compared with theoretical calculations to confirm the absolute configuration.

Table 5: Optical Rotation Data for (+)-Monomorine I

| Compound | Specific Rotation [α]D | Solvent |

|---|

Chromatographic Techniques (GC-MS, HPLC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound samples and for performing quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample of this compound is vaporized and passed through a capillary column, where it is separated from any impurities based on its volatility and interaction with the stationary phase. The separated components are then introduced into the mass spectrometer for identification. The retention time of this compound is a characteristic feature under specific GC conditions, and the mass spectrum provides confirmation of its identity. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a basic compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used. Detection can be achieved using various detectors, such as a UV detector (if the molecule has a chromophore) or, more commonly for non-chromophoric compounds like this compound, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC methods can be developed to provide high-resolution separation of this compound from its stereoisomers and other impurities, allowing for accurate purity assessment and quantitative determination.

Table 6: Representative Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC-MS | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | Helium | Mass Spectrometer |

Q & A

Q. What is the biological significance of Monomorine I in ant communication, and how does this inform experimental design in pheromone research?

this compound, identified as a trail pheromone in Monomorium pharaonis, is critical for studying chemical ecology. To investigate its role:

- Field Observations : Track ant behavioral responses to synthetic analogs under controlled conditions .

- Bioassays : Use Y-maze experiments to compare trail-following behavior between natural and synthetic this compound .

- Synthesis Validation : Ensure synthetic replicates match natural compound purity (>98%) via GC-MS and NMR .

Q. What foundational synthetic routes are available for this compound, and how do they prioritize stereochemical accuracy?

Early syntheses emphasize stereoselective strategies:

- Nitroso Diels-Alder Reaction : Achieves the indolizidine core with 70–85% enantiomeric excess (ee) via chiral auxiliaries .

- Reductive Alkylation : Iterative methods yield C-3 epimer differentiation, requiring careful NMR analysis (¹H, ¹³C) for validation .

- Key Reference Data : Compare melting points (e.g., 89–91°C) and optical rotation ([α]D +23°) with literature to confirm identity .

Q. How should researchers design initial bioactivity studies to evaluate this compound’s ecological impact?

- Dose-Response Curves : Test pheromone activity across concentrations (0.1–100 ng/µL) to establish EC₅₀ values .

- Control Groups : Include solvent-only trails and structurally similar alkaloids (e.g., indolizidine 223AB) to isolate specificity .

- Reproducibility : Replicate experiments ≥3 times, reporting mean ± SEM to meet statistical significance thresholds (p < 0.05) .

Advanced Research Questions

Q. What methodological challenges arise in achieving stereochemical purity during this compound synthesis, and how can they be resolved?

- Epimerization Risks : During reductive steps (e.g., NaBH₄-mediated reductions), monitor intermediates via chiral HPLC to detect racemization .

- Catalytic Asymmetry : Use N-heterocyclic carbene (NHC) catalysts in Stetter reactions to improve ee (up to 92%) while minimizing side products .

- Crystallography : Resolve ambiguous NMR signals (e.g., C-5/C-9 protons) via X-ray diffraction of key intermediates .

Q. How do contradictions in reported bioactivity data for this compound analogs inform hypothesis refinement?

- Meta-Analysis : Compare EC₅₀ values across studies (e.g., 2.5 ng/µL vs. 8.0 ng/µL) to identify variables like solvent polarity or ant subspecies .

- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., C-3 methyl vs. ethyl groups) to isolate steric/electronic contributions .

- Cross-Validation : Collaborate with independent labs to verify bioassay protocols and reduce bias .

Q. What advanced analytical techniques are critical for resolving this compound’s conformational dynamics in solution?

- Dynamic NMR : Analyze temperature-dependent ¹H NMR shifts (e.g., coalescence at 240 K) to study ring-flipping kinetics .

- Molecular Modeling : Use DFT calculations (B3LYP/6-31G*) to predict low-energy conformers and compare with NOESY correlations .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ m/z 196.1804) and fragment patterns against synthetic standards .

Q. How can researchers optimize catalytic systems for scalable this compound production while minimizing environmental impact?

- Green Chemistry Metrics : Evaluate atom economy (≥65%) and E-factor (<15) for palladium-catalyzed reductive couplings vs. traditional routes .

- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) in nitroso Diels-Alder reactions to reduce waste .

- Flow Chemistry : Implement continuous-flow setups to enhance yield (85% vs. batch 72%) and reduce reaction times .

Methodological Guidelines

- Data Reporting : Adhere to ACS guidelines for NMR (δ in ppm, J in Hz) and chromatographic data (retention times ±0.1 min) .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report exact p-values (e.g., p = 0.023) .

- Synthetic Replication : Document reaction conditions (e.g., −78°C, argon atmosphere) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.